molecular formula C21H15Cl2N3O5 B6059384 N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide

N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B6059384
M. Wt: 460.3 g/mol
InChI Key: UJBSDIFHGIZROR-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide typically involves a multi-step process. One common method includes the reaction of 2,5-dichloroaniline with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding nitro or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-3-nitrobenzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide is unique due to the presence of both methoxy and nitrobenzoyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile compound in various research applications compared to its analogs.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O5/c1-31-19-8-5-13(21(28)24-17-11-14(22)6-7-16(17)23)10-18(19)25-20(27)12-3-2-4-15(9-12)26(29)30/h2-11H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBSDIFHGIZROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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